molecular formula C7H9NO3 B3321956 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1403766-57-3

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B3321956
CAS No.: 1403766-57-3
M. Wt: 155.15 g/mol
InChI Key: BDEAXWCGTFCIMC-UHFFFAOYSA-N
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Description

6-Oxo-3-azabicyclo[320]heptane-2-carboxylic acid is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of a ketone group (6-oxo) and a carboxylic acid group (2-carboxylic acid) on a bicyclo[320]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a precursor containing an azabicyclo[3.2.0]heptane ring, which is then oxidized to introduce the ketone group at the 6-position. The carboxylic acid group can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopenicillanic acid: Another bicyclic compound with a similar ring structure but different functional groups.

    4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Contains a sulfur atom in the ring, providing different chemical properties.

Uniqueness

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-1-3-4(5)2-8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEAXWCGTFCIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227270
Record name 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-57-3
Record name 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 5
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

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